molecular formula C22H18N2O4S B073108 1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)- CAS No. 1327-73-7

1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-

Cat. No.: B073108
CAS No.: 1327-73-7
M. Wt: 406.5 g/mol
InChI Key: HDHZOKVESWSUET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)- is an organic compound known for its complex structure and diverse applications. This compound features a naphthalene ring system substituted with sulfonic acid, hydroxyphenyl, and phenylamino groups, making it a versatile molecule in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)- typically involves multi-step organic reactions. One common method includes:

    Nitration of Naphthalene: Naphthalene is nitrated to form 1-nitronaphthalene.

    Reduction: The nitro group is reduced to an amino group, yielding 1-aminonaphthalene.

    Sulfonation: 1-aminonaphthalene undergoes sulfonation to introduce the sulfonic acid group.

    Coupling Reactions: The compound is then subjected to coupling reactions with 4-hydroxyaniline and aniline to introduce the hydroxyphenyl and phenylamino groups, respectively.

Industrial Production Methods

Industrial production often involves similar steps but on a larger scale, with optimized conditions for higher yields and purity. Catalysts and specific solvents are used to enhance reaction rates and selectivity. Continuous flow reactors and automated systems are employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can modify the amino groups to form different amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, sulfonyl chlorides, and other electrophiles.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)- is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes and pathways in disease models.

    Industry: Employed in the production of specialty chemicals, including surfactants and polymers.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the application:

    Molecular Targets: It can interact with enzymes, altering their activity. For instance, it may inhibit or activate specific enzymes by binding to their active sites.

    Pathways Involved: In biological systems, it can affect signaling pathways by modulating enzyme activities or interacting with receptor proteins.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthalenesulfonic acid, 5-amino-8-(phenylamino)-: Lacks the hydroxyphenyl group, resulting in different reactivity and applications.

    1-Naphthalenesulfonic acid, 5-[(4-methoxyphenyl)amino]-8-(phenylamino)-: Contains a methoxy group instead of a hydroxy group, affecting its chemical properties and uses.

Uniqueness

1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)- is unique due to the presence of both hydroxyphenyl and phenylamino groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds.

Properties

IUPAC Name

8-anilino-5-(4-hydroxyanilino)naphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c25-17-11-9-16(10-12-17)23-19-13-14-20(24-15-5-2-1-3-6-15)22-18(19)7-4-8-21(22)29(26,27)28/h1-14,23-25H,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHZOKVESWSUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)O)C=CC=C3S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883262
Record name 1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82-31-5
Record name 5-[(4-Hydroxyphenyl)amino]-8-(phenylamino)-1-naphthalenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-anilino-5-(4-hydroxyanilino)naphthalenesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.282
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.